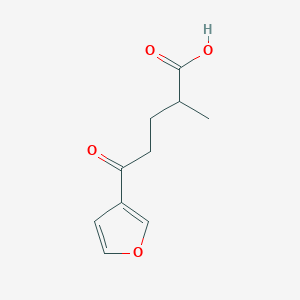
(S)-Batatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an enantiomer of batatic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Batatic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Batatic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-Batatic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Batatic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-Batatic acid can be compared with other similar compounds, such as:
®-Batatic acid: The enantiomer of this compound, which has a different three-dimensional arrangement and may exhibit different chemical and biological properties.
Succinic acid: A dicarboxylic acid with similar functional groups but lacking the chiral center.
Valeric acid: A fatty acid with a similar carbon chain length but different functional groups.
The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a specific manner, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
CAS No. |
496-07-1 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13)2-3-9(11)8-4-5-14-6-8/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
IVEUNBPJQOKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)C(=O)O |
melting_point |
88.5 - 89.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















